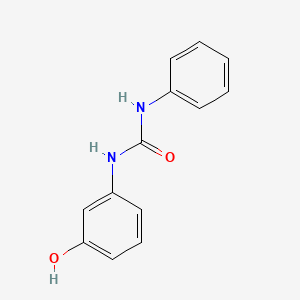

3-(3-Hydroxyphenyl)-1-phenylurea

描述

Contextualization within Phenylurea Chemical Space and Medicinal Chemistry

The chemical space of phenylurea derivatives is vast and has been extensively explored in drug discovery. nih.gov These compounds have been developed for a wide range of therapeutic applications, including as anticancer, antibacterial, and antidiabetic agents. nih.govresearchgate.net The specific nature and position of substituents on the phenyl rings dramatically influence the biological activity. In 3-(3-Hydroxyphenyl)-1-phenylurea, the hydroxyl (-OH) group on one of the phenyl rings at the meta-position is a significant feature, contributing to its hydrophilic character and potential for specific interactions within biological systems. ontosight.ai

The synthesis of this compound is typically achieved through a standard reaction in organic chemistry: the addition of 3-hydroxyaniline to phenyl isocyanate. ontosight.ai This method is a common and convenient way to generate unsymmetrical diaryl ureas, which are widely used in pharmaceutical research. nih.gov The exploration of such derivatives continues to be a fertile ground for identifying new therapeutic leads. For instance, diarylurea compounds have been designed as potent inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is a target in cancer immunotherapy. mdpi.com

Historical Overview of Research on Urea-Based Compounds

The history of urea-based compounds is intrinsically linked to the birth of modern organic chemistry. nih.gov In 1828, Friedrich Wöhler's synthesis of urea (B33335) from inorganic precursors debunked the prevailing theory of vitalism and opened the door to the laboratory synthesis of organic molecules. nih.govhilarispublisher.com

The therapeutic potential of urea derivatives was recognized early on. The first urea-based drug to be developed through a medicinal chemistry program and introduced to clinics was Suramin, approximately a century ago. nih.gov It was initially used for its potent antitrypanosomal properties in the treatment of sleeping sickness. nih.gov Following this, research expanded into various classes of urea derivatives.

| Timeline | Key Development in Urea-Based Research |

| 1828 | Friedrich Wöhler accomplishes the first synthesis of an organic compound (urea) from inorganic materials. nih.govhilarispublisher.com |

| Early 20th Century | Suramin is developed as the first urea-containing drug for trypanosomiasis (sleeping sickness). nih.govnih.gov |

| c. 1940s-1950s | Urea is investigated for its antibacterial and proteolytic properties for topical wound treatment. bohrium.comresearchgate.net |

| Mid-20th Century | Glibenclamide, a urea derivative, is developed as a potent oral antidiabetic medication. nih.gov |

| Late 20th Century | N-nitrosoureas are developed and investigated as a class of anticancer agents. nih.gov |

| Late 20th Century | The focus of urea in dermatology shifts to its use as a highly effective moisturizer and keratolytic agent. bohrium.comresearchgate.net |

Table 2: Historical Milestones in the Research and Application of Urea-Based Compounds.

In dermatology, urea was first used topically for its antibacterial and wound-cleansing properties. bohrium.comresearchgate.net By the mid-20th century, its role as a key component of the skin's natural moisturizing factor (NMF) was understood, leading to its widespread use in treating dry skin conditions like xerosis and ichthyosis. bohrium.comresearchgate.net In parallel, the development of sulfonylureas, such as Glibenclamide, marked a significant advancement in the management of type II diabetes. nih.gov The structural versatility of the urea moiety has allowed for its incorporation into a multitude of compounds targeting a broad spectrum of diseases. nih.govnih.gov

Contemporary Research Trajectories for this compound and Related Chemical Entities

Current research continues to build on the historical foundation of urea's utility in medicine. The phenylurea scaffold, including derivatives like this compound, remains an area of intense investigation. While specific research on this compound itself points to its potential as an antioxidant or enzyme inhibitor, broader research into related hydroxyphenyl ureas provides a clearer picture of current trends. ontosight.ai For example, the isomeric compound 1-(4-Hydroxyphenyl)-3-phenylurea (B1335265) has been studied for potential antioxidant, anti-inflammatory, and anticancer properties. ontosight.ai

Contemporary research on phenylurea derivatives is highly diversified, with several key trajectories:

Anticancer Agents: Diarylurea derivatives are a major focus in oncology research. They have been designed as inhibitors of key signaling proteins and enzymes involved in cancer progression, such as tubulin and various kinases. researchgate.netacs.org Numerous patents have been filed for urea derivatives as potential anticancer drugs. nih.gov

Enzyme Inhibition: Phenylurea compounds are being synthesized and evaluated as inhibitors for a range of enzymes. This includes research into inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for potential applications in neurodegenerative diseases, as well as α-Glycosidase inhibitors for diabetes. bohrium.com

Receptor Modulation: Substituted phenyl ureas have been discovered as novel long-acting agonists for the β2-adrenoreceptor, indicating their potential in treating respiratory conditions. nih.gov

Antimicrobial Agents: With the rise of antimicrobial resistance, there is a renewed need for new classes of antibacterial agents. Urea and thiourea (B124793) derivatives are being actively investigated for their activity against various bacterial strains. hilarispublisher.comresearchgate.net

Advanced Applications: The urea functionality is also being utilized in more advanced chemical technologies. It serves as a critical linker in the development of antibody-drug conjugates (ADCs), which are designed to deliver potent cytotoxic agents directly to cancer cells. nih.gov

The synthesis of these complex molecules is also evolving. Modern methodologies focus on developing safer and more environmentally friendly synthetic routes to avoid the use of toxic reagents like phosgene, which was traditionally used to create the isocyanate intermediates required for urea synthesis. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(3-hydroxyphenyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-12-8-4-7-11(9-12)15-13(17)14-10-5-2-1-3-6-10/h1-9,16H,(H2,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUJEEGDLCZLSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13142-80-8 | |

| Record name | 3-(3-hydroxyphenyl)-1-phenylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 3-(3-Hydroxyphenyl)-1-phenylurea

Reaction of 3-Hydroxyaniline with Phenylisocyanate

The most conventional and direct route to synthesize this compound involves the reaction of 3-hydroxyaniline (also known as m-aminophenol) with phenylisocyanate. ontosight.aivulcanchem.com This reaction is a classic example of a nucleophilic addition, where the amino group of 3-hydroxyaniline attacks the electrophilic carbonyl carbon of phenyl isocyanate, leading to the formation of the stable urea (B33335) linkage. ontosight.ai This method is widely employed due to its straightforward nature and the commercial availability of the starting materials. ontosight.aitandfonline.com

Advanced Synthetic Approaches for Phenylurea Derivatives

In the quest for more environmentally friendly and efficient synthetic routes, several advanced methodologies have been developed for the synthesis of unsymmetrical arylurea derivatives like this compound.

Benign Synthesis of Unsymmetrical Arylurea Derivatives Utilizing 3-Substituted Dioxazolones as Isocyanate Surrogates

A greener, phosgene- and metal-free approach utilizes 3-substituted dioxazolones as precursors for the in-situ generation of isocyanate intermediates. tandfonline.comtandfonline.comingentaconnect.com This method proceeds under mild heating conditions in the presence of a non-toxic base like sodium acetate (B1210297) and a green solvent such as methanol (B129727). tandfonline.comtandfonline.com The reaction yields unsymmetrical arylureas in moderate to excellent yields and often allows for easy product separation by filtration, minimizing the need for chromatographic purification. tandfonline.comtandfonline.com This approach offers a more sustainable alternative to traditional methods that may involve hazardous reagents. tandfonline.com

Employment of Benzotriazole as a Synthon in Urea Synthesis

Benzotriazole has emerged as a versatile synthon in the synthesis of urea derivatives. nih.govresearchgate.netthieme-connect.com N-acylbenzotriazoles can serve as effective acylating agents. thieme-connect.com One strategy involves the Curtius rearrangement of N-acylbenzotriazoles in the presence of sodium azide (B81097) to generate an isocyanate intermediate, which can then react with an appropriate amine to form the urea. thieme-connect.com Another approach utilizes 1-(N-hydroxycarbamoyl)benzotriazole, which can act as a convenient synthon for N-hydroxyisocyanate, leading to the formation of N-hydroxyurea derivatives. scispace.com This methodology has been successfully applied to the synthesis of a variety of urea-containing compounds, including those with potential biological activity. nih.gov

Optimization of Reaction Conditions and Yields for Analogues

The optimization of reaction conditions is crucial for maximizing the yield and purity of phenylurea derivatives. Studies have shown that the choice of solvent and base can significantly impact the reaction outcome. For instance, in the synthesis of unsymmetrical phenylureas using dioxazolones, methanol has been identified as a suitable solvent, and alkaline salts like sodium acetate or potassium carbonate have proven to be effective bases. tandfonline.comresearchgate.net Temperature and reaction time are also critical parameters that need to be fine-tuned to achieve optimal conversion. tandfonline.comresearchgate.net For example, while some reactions can proceed at room temperature, gentle heating can often accelerate the reaction and improve yields. tandfonline.comresearchgate.net The development of one-pot synthesis protocols further enhances the efficiency and practicality of these methods. organic-chemistry.org

Strategic Derivatization for Structure-Activity Relationship Studies

The core structure of this compound can be strategically modified to explore structure-activity relationships (SAR) for various biological targets. This involves the synthesis of a library of analogs with systematic variations in their chemical structure.

For instance, the phenyl ring can be substituted with various functional groups to probe the effects of electronics and sterics on activity. nih.gov Studies on other phenylurea derivatives have shown that electron-withdrawing groups at the para-position of the phenyl ring can be beneficial for certain biological activities. nih.gov Similarly, the hydroxyphenyl moiety can be modified or replaced with other heterocyclic rings to investigate the importance of this structural feature. nih.gov

The synthesis of these derivatives often employs the same fundamental reactions described above, such as the reaction of a substituted aniline (B41778) with a corresponding isocyanate or the use of advanced synthons. asianpubs.orgneliti.com The resulting library of compounds is then screened for biological activity, and the data is used to build SAR models that guide the design of more potent and selective molecules. nih.govnih.gov

Introduction of Hydroxyphenyl or Halogenphenyl Substituents

The synthesis of phenylurea derivatives bearing hydroxyphenyl or halogenphenyl moieties is a key strategy for modifying the electronic and steric properties of the parent compound. These substituents can significantly influence molecular interactions and biological activity. The primary synthetic route involves the reaction of a substituted aniline with an appropriate isocyanate. ontosight.aivulcanchem.com

Research has demonstrated the synthesis of novel urea and bis-urea derivatives of the drug primaquine (B1584692), which incorporate hydroxyphenyl or halogenphenyl substituents. researchgate.netnih.gov In these syntheses, various aminophenols or halogen-substituted anilines are reacted to form the desired urea linkage. nih.gov For example, the reaction of an amine with a substituted phenyl isocyanate, such as 4-chloro-3-(trifluoromethyl)phenyl isocyanate, is a common method to introduce a halogenated phenyl ring into the urea structure. nih.govresearchgate.net

The introduction of these groups can also be achieved by starting with substituted phenylureas and performing further modifications, although direct condensation is more common. The choice of starting materials, such as m-aminophenol for a hydroxyphenyl group or a halo-aniline for a halogenphenyl group, directly dictates the final substitution pattern. patsnap.comscience.gov The presence of electron-withdrawing or electron-donating substituents on the phenyl ring can predictably alter the conformational energy and electronic properties of the resulting molecule. science.gov Studies on phenylurea herbicides have also extensively explored the effects of halogen substitutions on the phenyl ring. researchgate.netscience.gov

Table 1: Examples of Synthetic Methods for Introducing Hydroxy/Halogen Phenyl Substituents

| Starting Material 1 | Starting Material 2 | Substituent Introduced | Resulting Compound Type | Reference(s) |

|---|---|---|---|---|

| Primaquine Derivative (Amine) | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | Halogenphenyl | Primaquine-Urea Conjugate | nih.gov |

| Substituted Aniline | Phenyl Isocyanate | Hydroxyphenyl or Halogenphenyl | N,N'-Diarylurea | researchgate.net |

| m-Aminophenol | Phenyl Isocyanate | 3-Hydroxyphenyl | This compound | ontosight.aivulcanchem.com |

| Primaquine Derivative (Amine) | Hydroxyphenyl/Halogenphenyl Isocyanate | Hydroxyphenyl or Halogenphenyl | Primaquine-Urea Derivative | researchgate.net |

Incorporation of Complex Heterocyclic Systems into the Urea Scaffold

One common approach involves reacting a heterocyclic amine with an isocyanate. For instance, N,N'-bis-heterocyclic urea derivatives can be synthesized to form specific hydrogen-bonding patterns. mdpi.com Pyridine-urea scaffolds have been utilized as a foundational core in the design of hybrid compounds, often linking to other complex systems like quinazolines. mdpi.com Similarly, reacting amines with carbamates bearing a heterocyclic group, such as 3-aminomethyl-pyridine, is another effective method. google.com

More complex, bridged heterocyclic scaffolds can be constructed using urea-tethered intermediates. For example, a urea linkage between an aminonitrile and a benzo-fused nitrogen heterocycle can facilitate an intramolecular substitution to create polycyclic structures containing a hydantoin (B18101) bridge. rsc.org The synthesis of imidazolidin-2-ones, a type of cyclic urea, can be achieved through the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with various aromatic and heterocyclic nucleophiles. researchgate.net The synthesis of 1,3,5-triphenylimidazolidine-2,4-diones from phenylglyoxal (B86788) and phenylurea represents another pathway to incorporate the urea function within a heterocyclic ring. ucl.ac.be Furthermore, N,N-dialkyl-N′-(pyridin-2-yl)ureas can serve as precursors to form other unsymmetrical ureas bearing pyridyl substituents. researchgate.net

Table 2: Methods for Incorporating Heterocyclic Systems

| Synthetic Strategy | Heterocycle Type | Key Reactants | Resulting Structure | Reference(s) |

|---|---|---|---|---|

| Hybridization Approach | Pyridine, Quinazoline | Pyridine-urea core, Quinazoline moiety | Pyridine-urea-quinazoline hybrid | mdpi.com |

| Carbamate-Amine Reaction | Pyridine | Methyl N-(4-nitrophenyl)carbamate, 3-Aminomethyl-pyridine | N-(4-nitrophenyl)-N'-(3-pyridylmethyl)-urea | google.com |

| Migratory Insertion | Hydantoin (bridged) | Urea-tethered aminonitrile, Benzo-fused heterocycle | Polycyclic hydantoin-bridged system | rsc.org |

| Cyclization | Imidazolidine-2,4-dione | Phenylglyoxal, Phenylurea | 1,5-Diphenylimidazolidine-2,4-dione | ucl.ac.be |

| Precursor Conversion | Pyridine | N,N-dialkyl-N′-(pyridin-2-yl)urea, Amines | Unsymmetrical N-alkyl/aryl-N'-(pyridin-2-yl)ureas | researchgate.net |

Exploration of Alkyl and Aryl Substitutions on the Urea Linkage

Modifying the urea linkage by substituting the hydrogen atoms on its nitrogen atoms with alkyl or aryl groups provides another avenue for structural diversification. These N-substitutions can alter the hydrogen-bonding capabilities and conformational preferences of the molecule.

N-Arylation: The introduction of an additional aryl group onto the urea nitrogen is typically achieved through metal-catalyzed cross-coupling reactions. Copper-catalyzed methods have been successfully developed for the N-arylation of phenylurea with various aryl halides, such as aryl iodides. researchgate.netresearchgate.net These reactions can be performed using catalysts like copper(I) oxide (Cu₂O) under microwave irradiation, often in solvent-free and ligand-free conditions. researchgate.net Palladium-catalyzed C-H direct arylation has also been explored, where the regioselectivity (ortho- vs. meta-arylation) can depend on the aromaticity of the urea's aryl substituent. doi.org For example, the intramolecular direct arylation of an N-(2-bromophenyl)-N'-phenylurea derivative using a palladium catalyst can yield cyclic, bridged structures. nitech.ac.jp

N-Alkylation: The N-alkylation of ureas is known to be challenging due to the low nucleophilicity of the amide nitrogen. semanticscholar.org However, methods have been developed to achieve this transformation. Direct alkylation often requires harsh conditions and can lead to mixtures of N- and O-alkylated products. rsc.org More specific methods, such as using 4-chloromethylpyrazoles as alkylating agents, have been shown to exclusively yield N-alkylation products under neutral conditions. semanticscholar.org Studies on N-(hydroxyalkyl), N'-phenylurea derivatives have also been conducted to evaluate their properties. tandfonline.com The introduction of chiral N-alkyl substituents on oligo(m-phenylurea)s has been shown to induce and control the helical conformation of these molecules in solution. acs.org Furthermore, N-benzoyl-N'-phenyl-N'-sulfenylureas, which feature substitution on the urea nitrogen, have been synthesized by reacting N-benzoyl-N'-phenylureas with sulfur dichloride or disulfur (B1233692) dichloride. acs.org

Table 3: Methods for N-Alkylation and N-Arylation of the Urea Linkage

| Transformation | Catalyst/Reagent | Key Reactants | Product Type | Reference(s) |

|---|---|---|---|---|

| N-Arylation | CuI, N,N′-dibenzylethylenediamine | Phenylurea, Aryl iodide | N,N'-Diarylurea | researchgate.net |

| N-Arylation | Cu₂O | Phenylurea, Aryl halide | Diphenylurea derivative | researchgate.net |

| N-Arylation | Palladium(II) | Aryl urea, Aryl boronic acid | C-H arylated urea | doi.org |

| N-Alkylation | None (neutral conditions) | Amide/Urea, 4-Chloromethylpyrazole | N-(4-pyrazolylmethyl) urea | semanticscholar.org |

| N-Alkylation | N/A | Phenyl isocyanate, Hydroxyalkyl amine | N-(hydroxyalkyl), N'-phenylurea | tandfonline.com |

Compound Index

Molecular Target Identification and Ligand Receptor Interactions

Characterization of Specific Enzyme Targets

Research into phenylurea compounds has identified several key enzyme targets. The following sections explore the mechanisms of inhibition for these enzymes.

Photosystem II (PSII) Inhibition Mechanisms in Related Herbicidal Phenylureas

Phenylurea-based compounds are a well-established class of herbicides that act by inhibiting photosynthesis. google.com Their primary target is Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts. google.com The mechanism of action involves blocking the electron transport chain within PSII. Phenylureas bind to the Q_B-binding site on the D1 protein of the PSII reaction center, displacing the native plastoquinone (B1678516) molecule. This binding event interrupts the flow of electrons from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B), effectively halting the light-dependent reactions of photosynthesis. biorxiv.orgresearchgate.net

Phenolic herbicides, a category that includes hydroxyl-substituted phenylureas, are also known to inhibit photosynthetic electron transport. nih.gov Studies comparing phenolic inhibitors with other PSII herbicides like atrazine (B1667683) and diuron (B1670789) have shown differences in their binding interactions. While atrazine primarily labels a 32-kilodalton peptide in thylakoids, photoaffinity labels from the phenolic herbicide dinoseb (B1670700) bind to polypeptides in the 40-53 kilodalton range, which are believed to be part of the PSII reaction center core. nih.gov This suggests that phenolic compounds may have an inhibition site within the reaction center complex, distinct from the binding site of triazine herbicides. nih.gov

Cyclooxygenase (COX) Modulatory Effects

Cyclooxygenase (COX) enzymes are key to the production of prostaglandins (B1171923) from arachidonic acid and are the primary target of non-steroidal anti-inflammatory drugs (NSAIDs). ebi.ac.uk There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a major role in inflammation. ebi.ac.uk The structural basis for the selective inhibition of COX-2 has been extensively studied, revealing that subtle differences in the active site allow for the design of specific inhibitors. ebi.ac.uk While various heterocyclic compounds, such as diarylisoxazoles and substituted pyrazoles, have been developed as selective COX-2 inhibitors, specific studies detailing the direct modulatory effects of 3-(3-Hydroxyphenyl)-1-phenylurea on COX enzymes are not prominent in the available literature.

Topoisomerase Inhibition Studies

Topoisomerases are enzymes that manage the topology of DNA and are crucial for processes like DNA replication and repair. nih.gov They are a validated target for anticancer drugs. mdpi.com Research into novel topoisomerase inhibitors has explored a wide range of chemical scaffolds. For instance, studies on coumarin (B35378) derivatives have shown that incorporating a urea (B33335) substituent can lead to topoisomerase II DNA gyrase inhibition. psu.edu In one study, a series of 1-(substituted phenyl)-3-[5-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]urea derivatives were synthesized and evaluated. Docking studies suggested that the carbonyl group of the urea substituent could form hydrogen bond interactions with key amino acid residues, such as Asn46, in the enzyme's active site. psu.edu Although these studies involve more complex structures, they indicate that the urea moiety can be a component of molecules designed to target topoisomerases.

Inosine-5′-Monophosphate Dehydrogenase (IMPDH) Interactions

Inosine-5′-monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. wikipedia.org This makes it essential for DNA and RNA synthesis and cellular proliferation. wikipedia.org Consequently, IMPDH is a target for immunosuppressive, antiviral, and anticancer agents. mostwiedzy.pl There are two human isoforms, IMPDH1 and IMPDH2, which are catalytically similar but have different gene regulation. nih.gov Known inhibitors of IMPDH, such as mycophenolic acid and ribavirin, are structurally diverse. mostwiedzy.pl While extensive research has been conducted to develop novel IMPDH inhibitors based on various scaffolds, including indole (B1671886) and imidazole (B134444) derivatives, specific data on the interaction between this compound and IMPDH is not extensively documented in current research. mostwiedzy.pl

Urease Enzyme Inhibition

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide, leading to an increase in local pH. wikipedia.org It is an important enzyme in agriculture, where its inhibition can prevent the rapid loss of urea-based fertilizers, and in medicine, as it is a virulence factor for some pathogenic bacteria like Helicobacter pylori. wikipedia.orgresearchgate.net Urea derivatives, particularly thioureas, are known inhibitors of this enzyme. wikipedia.org The inhibitory activity of phenylurea compounds against urease has also been investigated. For example, the related compound 1-Butyl-3-(4-hydroxyphenyl)urea has been shown to be an effective urease inhibitor. Studies on various heterocyclic derivatives containing urea or thiourea (B124793) moieties have demonstrated a wide range of inhibitory potencies, often expressed as IC₅₀ values.

Table 1: Urease Inhibitory Activity of Selected Urea and Thiourea Derivatives

| Compound Class | Specific Compound/Series | IC₅₀ (µM) | Standard | Standard IC₅₀ (µM) | Source |

|---|---|---|---|---|---|

| Arylmethylene hydrazine (B178648) derivatives | Compound 7h (with 2-nitro benzylidene group) | 0.61 ± 0.06 | Hydroxyurea | 100 ± 0.15 | researchgate.net |

| Thiourea derivatives | Compound 3c | 10.65 ± 0.45 (mM) | Thiourea | 15.51 ± 0.11 (mM) | researchgate.net |

| Thiourea derivatives | Compound 3g | 15.19 ± 0.58 (mM) | Thiourea | 15.51 ± 0.11 (mM) | researchgate.net |

Investigation of Receptor Binding and Modulation

Beyond enzyme inhibition, phenylurea derivatives have been found to modulate the function of various cell surface receptors, often acting as allosteric modulators.

Cannabinoid CB1 Receptor: Structure-activity relationship studies on diarylureas have identified them as allosteric modulators of the cannabinoid CB1 receptor. nih.gov A series of diarylureas derived from a lead compound, PSNCBAM-1, were shown to inhibit agonist-induced intracellular signaling while simultaneously enhancing the binding of the CB1 agonist [³H]CP55,940. This indicates a positive binding cooperativity consistent with a positive allosteric modulator (PAM)-antagonist mechanism. nih.gov For example, one such diarylurea increased the specific binding of the radioligand to 214.7 ± 7.39% with an EC₅₀ value of 790 nM. nih.gov

Nicotinic Acetylcholine (B1216132) Receptor (nAChR): A phenylurea compound, 1-(5-chloro-2-hydroxy-phenyl)-3-(2-chloro-5-trifluoromethyl-phenyl)-urea (NS1738), has been identified as a novel positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor (α7 nAChR). nih.gov While having no effect on its own, NS1738 significantly increased the peak amplitude of acetylcholine-evoked currents, thereby enhancing the maximal efficacy of the endogenous ligand. nih.gov This type of modulation is a therapeutic strategy for ameliorating cognitive dysfunction. nih.gov

Formyl Peptide Receptor Like-1 (FPRL-1): Derivatives of 2,5-dioxoimidazolidin-1-yl-3-phenylurea have been described as modulators of the Formyl Peptide Receptor Like-1 (FPRL-1). google.com FPRL-1 is a G-protein coupled receptor involved in inflammatory responses, and its modulators, which can be agonists or antagonists, have therapeutic potential. google.com

Table 2: Receptor Modulation by Phenylurea Derivatives

| Receptor | Compound Class/Example | Type of Modulation | Effect | Quantitative Data | Source |

|---|---|---|---|---|---|

| Cannabinoid CB1 Receptor | Diarylureas | Positive Allosteric Modulator (PAM)-Antagonist | Increased specific binding of [³H]CP55,940 | EC₅₀ = 790 nM | nih.gov |

| Alpha7 Nicotinic Acetylcholine Receptor | 1-(5-chloro-2-hydroxy-phenyl)-3-(2-chloro-5-trifluoromethyl-phenyl)-urea | Positive Allosteric Modulator (PAM) | Marked increase in acetylcholine-evoked currents | - | nih.gov |

| Formyl Peptide Receptor Like-1 (FPRL-1) | 2,5-dioxoimidazolidin-1-yl-3-phenylurea derivatives | Modulator (Agonist/Antagonist) | Biological activity at FPRL-1 receptor | - | google.com |

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms through which this compound and its analogues exert their effects involves detailed profiling of their interactions with protein targets and their subsequent impact on intracellular signaling pathways.

The interaction between a ligand and its protein target is defined by a series of specific molecular contacts. For phenylurea derivatives, these interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and pi-pi stacking. acs.org The urea moiety is a key feature, capable of forming multiple hydrogen bonds, which often anchors the ligand within the binding site. The phenyl and hydroxyphenyl groups can participate in hydrophobic and aromatic interactions with non-polar and aromatic residues in the receptor. smolecule.com

Computational studies, such as molecular docking, have been instrumental in visualizing these interactions. For instance, in the context of P2Y1 receptor antagonists, docking studies have shown how sulfonylurea derivatives fit into the receptor's binding pocket, elucidating the key interactions that confer their inhibitory activity. frontiersin.orgnih.gov Similarly, for α7 nAChR modulators, the binding site is located in a transmembrane region, and the interactions within this hydrophobic environment are critical for their allosteric effects. rcsb.orgpdbj.org The stability of these ligand-protein complexes is often further investigated using molecular dynamics simulations, which can confirm the persistence of key interactions over time. acs.org

The binding of a ligand to its receptor initiates a cascade of intracellular events. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial cascade that regulates cell growth, proliferation, and survival, and it has been identified as a downstream target for phenylurea compounds. researchgate.netmdpi.com

Studies on unsymmetrical N,N'-diarylurea derivatives have shown that these compounds can inhibit the PI3K/Akt pathway in non-small-cell lung cancer (NSCLC) cells. researchgate.netmdpi.com For example, the compound CTPPU was found to decrease the phosphorylation of Akt and its downstream effectors, such as GSK-3β and c-Myc. researchgate.net This inhibition of the Akt-dependent pathway leads to cell cycle arrest and apoptosis. researchgate.net Molecular docking analyses have suggested that these compounds may bind directly to an allosteric pocket of Akt, thereby inhibiting its activity without affecting the upstream regulator PI3K. researchgate.netmdpi.com

The modulation of the PI3K/Akt pathway is a significant finding, as this pathway is often dysregulated in various diseases, including cancer. acs.orgnih.gov The ability of phenylurea derivatives to interfere with this pathway highlights a key molecular mechanism underlying their biological effects.

Biological Activities and Preclinical Efficacy Assessments

Antioxidant Properties and Reactive Oxygen Species Modulation

Substituted hydroxyphenylureas have been synthesized and shown to exhibit significant inhibitory activity against lipid peroxidation. nih.gov The design of these compounds was inspired by natural antioxidants like vitamin E (α-tocopherol) and uric acid. nih.gov Quantitative structure-activity relationship (QSAR) analyses have revealed that the electronic and steric effects of substituents on the phenolic hydroxyl group are crucial in determining their antioxidative potency. nih.gov An increase in the electron-donating properties of substituents towards the phenolic hydroxyl group enhances the antioxidant activity. nih.gov This is achieved by stabilizing an electron-deficient radical-type transition state. nih.gov Furthermore, steric shielding by ortho-substituents helps to stabilize the phenoxy radicals that form after the transition state. nih.gov

In studies involving rat brain homogenates, certain diaryl ureas demonstrated antioxidant activity by inhibiting lipid peroxidation. mdpi.com The antioxidant potential of these compounds has also been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Oxygen Radical Absorbance Capacity (ORAC) assays to understand their radical-trapping activity. mdpi.com Some phenylurea derivatives have been shown to induce the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) both in vitro in human gingival fibroblasts and in vivo in rats. nih.gov For instance, the phenylurea derivative known as EDU significantly increased total SOD activity in Gin-1 cells and also elevated CAT activity in a dose-dependent manner, while glutathione (B108866) peroxidase (GSH-PX) activity remained unchanged. nih.gov Other research has also highlighted that Schiff bases and azetidines derived from phenyl urea (B33335) derivatives display moderate to significant antioxidant effects when compared to ascorbic acid, as determined by the hydrogen peroxide free-radical inhibition method. ijper.orgresearchgate.net

The antioxidant activity of some phenylurea derivatives is presented in the table below:

| Compound Derivative | Assay | Result | Reference |

| Substituted hydroxyphenylureas | Lipid Peroxidation Inhibition | High inhibitory activity | nih.gov |

| Diaryl ureas (17b, 5b, 11b) | Lipid Peroxidation Inhibition (rat brain) | 65% to 99% inhibition at 100 µM | mdpi.com |

| Diaryl urea (17b) | DPPH Radical Quenching | 64.8 ± 0.7% | mdpi.com |

| EDU (phenylurea derivative) | SOD Activity Induction (Gin-1 cells) | 1.5 to 2.0-fold increase | nih.gov |

| EDU (phenylurea derivative) | CAT Activity Induction (Gin-1 cells) | Significant dose-dependent increase | nih.gov |

| Schiff bases and azetidines | Hydrogen Peroxide Inhibition | Moderate to significant antioxidant effects | ijper.orgresearchgate.net |

Antimicrobial and Antibacterial Spectrum Evaluation

The antimicrobial properties of phenylurea derivatives have been investigated against a range of pathogens. nih.govnih.gov Studies have shown that certain aryl urea derivatives are active against control strains of Staphylococcus aureus and Escherichia coli. nih.gov Notably, some derivatives have demonstrated antimicrobial activity against multidrug-resistant bacteria. For instance, derivatives 7b, 11b, and 67d were active against a carbapenemase-producing strain of Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values of 100, 50, and 72 µM, respectively. nih.gov The same compounds also showed activity against a multidrug-resistant E. coli strain with MICs of 100, 50, and 36 µM. nih.gov

The synthesis of N-(2-substituted) phenyl ureas and their metal complexes has also been a subject of study to evaluate their microbicidal activity. nih.gov The antibacterial activity of these compounds and their metal complexes was tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov A considerable increase in the biocidal activity of these ligands was observed when they were coordinated with metal ions. nih.gov Additionally, some synthesized substituted phenylthioureas have shown antimicrobial activities that are comparable to, and in some instances greater than, standard drugs. researchgate.net Other research has focused on pyrimidine (B1678525) derivatives prepared from chalcones and phenyl urea, which have been reported to possess a broad spectrum of biological activities, including antimicrobial effects. e-journals.in

A summary of the antimicrobial activity of select phenylurea derivatives is provided below:

| Compound/Derivative | Organism | Activity (MIC) | Reference |

| Derivative 7b | Klebsiella pneumoniae (carbapenemase-producing) | 100 µM | nih.gov |

| Derivative 11b | Klebsiella pneumoniae (carbapenemase-producing) | 50 µM | nih.gov |

| Derivative 67d | Klebsiella pneumoniae (carbapenemase-producing) | 72 µM | nih.gov |

| Derivative 7b | E. coli (multidrug-resistant) | 100 µM | nih.gov |

| Derivative 11b | E. coli (multidrug-resistant) | 50 µM | nih.gov |

| Derivative 67d | E. coli (multidrug-resistant) | 36 µM | nih.gov |

| Primaquine-urea derivative 3j | Various microbes | 1.6-12.5 µg/ml | nih.gov |

Antiproliferative and Cytotoxic Effects in In Vitro Cellular Models

Phenylurea derivatives have demonstrated significant antiproliferative and cytotoxic effects across various cancer cell lines in vitro. nih.govmdpi.comnih.govresearchgate.net For example, a series of novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas were evaluated for their in vitro anticancer activity against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines. nih.govtandfonline.com One compound, 5l, emerged as the most active, with IC₅₀ values of 3.22 ± 0.2 µM against A549 cells and 2.71 ± 0.16 µM against HCT-116 cells, which are comparable to the standard drug Doxorubicin. nih.govtandfonline.com

Another study synthesized a new series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives and tested them against the NCI-60 human cancer cell line panel. mdpi.comnih.gov Compounds 5a-e, which have a 4-hydroxymethylpiperidine moiety, showed broad-spectrum antiproliferative activity. mdpi.comnih.gov Specifically, compound 5a showed lethal effects on several cell lines, including SK-MEL-5 melanoma, 786-0, A498, RXF 393 renal cancer, and MDA-MB-468 breast cancer cell lines. mdpi.comnih.gov Compounds 5a and 5d were found to have superior potencies compared to paclitaxel (B517696) in 21 different cancer cell lines, particularly renal cancer and melanoma cell lines. mdpi.comnih.gov

Furthermore, novel urea and bis-urea primaquine (B1584692) derivatives with hydroxyphenyl or halogenphenyl substituents have been synthesized and evaluated. nih.gov Urea derivatives with a hydroxy group or a single halogen atom showed moderate antiproliferative effects, with stronger activity against the MCF-7 breast carcinoma cell line. nih.gov Trifluoromethyl derivatives, on the other hand, displayed antiproliferative effects against all tested cancer cell lines in the low micromolar range. nih.gov

The antiproliferative activity of selected phenylurea derivatives is detailed in the table below:

| Compound/Derivative | Cell Line | Activity (IC₅₀) | Reference |

| Compound 5l | A549 (Non-small cell lung cancer) | 3.22 ± 0.2 µM | nih.govtandfonline.com |

| Compound 5l | HCT-116 (Colon cancer) | 2.71 ± 0.16 µM | nih.govtandfonline.com |

| Compound 5a | SK-MEL-5 (Melanoma) | Lethal effect at 10 µM | mdpi.comnih.gov |

| Compound 5a | 786-0, A498, RXF 393 (Renal cancer) | Lethal effect at 10 µM | mdpi.comnih.gov |

| Compound 5a | MDA-MB-468 (Breast cancer) | Lethal effect at 10 µM | mdpi.comnih.gov |

| Primaquine-urea derivative 3j | Various cancer cell lines | Low micromolar range | nih.gov |

| Primaquine-bis-urea derivative 6h | Various cancer cell lines | Low micromolar range | nih.gov |

| Primaquine-bis-urea derivative 6d | MCF-7 (Breast cancer) | 0.31 µM | nih.gov |

Certain phenylurea derivatives have been shown to disrupt the cell cycle in cancer cells. nih.govtandfonline.com For instance, compound 5l, a 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea derivative, was found to alter the Sub-G1 phase and arrest the G2-M stage of the cell cycle in HCT-116 colon cancer cells. nih.govtandfonline.com Similarly, a primaquine-bis-urea derivative, 6d, was observed to affect the cell cycle of the MCF-7 breast cancer cell line. nih.govresearchgate.net In another study, substituted N-phenyl ureidobenzenesulfonate (PUB-SO) derivatives were found to block cell cycle progression in the S-phase, similar to the action of cisplatin. researchgate.net

The antiproliferative effects of some phenylurea derivatives are mediated through the induction of apoptosis. nih.govtandfonline.com Compound 5l was able to provoke apoptosis in HCT-116 cells by decreasing the expression of the anti-apoptotic protein Bcl-2 and enhancing the expression of pro-apoptotic proteins such as Bax, cytochrome C, p53, caspase-3, and caspase-9. nih.govtandfonline.com This compound also led to a significant increase in the percentage of annexin (B1180172) V-FITC positive apoptotic cells. nih.govtandfonline.com Other research has also pointed to the potential of 1-(4-Hydroxyphenyl)-3-phenylurea (B1335265) derivatives to induce apoptosis in various cancer cell lines, possibly by modulating signaling pathways related to cell growth and survival. smolecule.com

Some phenylurea derivatives have been identified as inducers of DNA double-strand breaks (DSBs). researchgate.net A study on substituted N-phenyl ureidobenzenesulfonate (PUB-SO) derivatives demonstrated that these compounds induce the phosphorylation of histone H2AX (γH2AX), which is a marker for DNA double-strand breaks. researchgate.net This induction of DSBs is suggested to be the underlying mechanism for the S-phase cell cycle arrest caused by these compounds. researchgate.net It has been noted that homologous recombination (HR) is a key pathway for the repair of DNA double-strand breaks that are associated with replication forks in mammalian cells. nih.gov

Anti-inflammatory Response Modulation

Phenylurea derivatives have also been investigated for their anti-inflammatory properties. benthamdirect.comnih.govf1000research.com A study on 1,3-bis(p-hydroxyphenyl)urea showed that it could suppress inflammation in a carrageenan-induced rat paw edema model. f1000research.com The anti-inflammatory effect was comparable to that of diclofenac (B195802) sodium, and the compound also caused a decrease in the number of neutrophils. f1000research.com In silico analysis suggested that 1,3-bis(p-hydroxyphenyl)urea has a higher binding activity to COX-1 and TNF-α compared to dexamethasone (B1670325) and diclofenac, indicating its potential as an anti-inflammatory agent. f1000research.com

Another study synthesized a series of N-(4-phenyl-1, 3-thiazol-2-yl)-N'-phenylureas and screened them for anti-inflammatory activity. benthamdirect.com Among the tested compounds, N-[4-(4-methoxy phenyl)-1, 3-thiazol-2-yl)-N'-phenylurea and N-[4-(4-methoxy phenyl)-1, 3-thiazol-2-yl)-N'-(4-bromophenyl) urea were identified as being more potent. benthamdirect.com Molecular docking studies of these compounds indicated interactions with the p38 kinase, a key enzyme in inflammatory pathways. benthamdirect.com Furthermore, a library of pyridazinones and structurally related derivatives, some of which are phenylureas, were screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key process in inflammation. nih.gov This screening identified 48 compounds with anti-inflammatory activity. nih.gov

Other Investigated Biological Activities in Structurally Related Compounds, e.g., Antihypertensive Effects

The phenylurea scaffold has proven to be a versatile template for designing molecules with various biological functions. Notably, certain derivatives have demonstrated significant antihypertensive, anticancer, and anticonvulsant activities in preclinical studies.

Antihypertensive Effects

The potential for phenylurea derivatives to influence blood pressure has been explored through several mechanisms.

One key example is Celiprolol , a third-generation beta-blocker that incorporates a phenylurea-like moiety in its structure. nih.govnih.gov It exhibits a unique pharmacological profile, acting as a selective β1-adrenoceptor antagonist and a partial β2-adrenoceptor agonist. nih.govnih.gov This dual action allows it to lower blood pressure and reduce heart rate without significantly depressing cardiac function, distinguishing it from conventional beta-blockers. nih.govnih.gov Its β2-agonist activity may contribute to peripheral vasodilation. nih.gov

Another significant compound is 1-(1-trifluoromethoxyphenyl)-3-(1-propionylpiperidin-4-yl) urea (TPPU) , a potent inhibitor of the soluble epoxide hydrolase (sEH). nih.govahajournals.org In studies using rats with NG-Nitro-L-arginine methyl ester (L-NAME)-induced hypertension, TPPU effectively normalized blood pressure. nih.gov The mechanism of its antihypertensive effect is believed to be mediated by the suppression of angiotensin-converting enzyme (ACE) gene and protein expression, which leads to lower levels of angiotensin II. nih.gov By inhibiting sEH, TPPU also prevents the degradation of epoxyeicosatrienoic acids (EETs), which are signaling lipids with vasodilatory properties. ahajournals.org

Anticancer and Antiproliferative Activity

A substantial body of research has focused on the anticancer potential of phenylurea derivatives. Numerous compounds have been synthesized and evaluated against various human tumor cell lines, with some showing considerable potency.

For example, a series of N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs were developed and tested. Among them, compound 16j , which features a bromoacetyl group, demonstrated potent activity against eight human tumor cell lines, including leukemia, breast cancer, prostate cancer, and pancreatic cancer, with IC₅₀ values ranging from 0.38 to 4.07 μM. nih.govresearchgate.net Similarly, compound 1g , a meta-substituted phenylurea bearing a 5-fluoroindolin-2-one moiety, showed remarkable cytotoxic effects against human cancer cells with IC₅₀ values between 1.47 and 6.79 μM. nih.gov Further research into 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives identified compounds 5a and 5d as having broad-spectrum potency against multiple cancer cell lines, with IC₅₀ values in the low micromolar range. mdpi.com

The table below summarizes the in vitro anticancer activity of selected phenylurea derivatives.

| Compound Name/Class | Cell Line(s) | IC₅₀ (µM) | Reference(s) |

| Compound 16j (N-3-bromoacetylaminophenyl-N'-propylurea) | CEM, Daudi, MCF-7, Bel-7402, DU-145, DND-1A, LOVO, MIA Paca | 0.38 - 4.07 | nih.gov |

| Compound 1g (meta-substituted phenylurea with 5-fluoroindolin-2-one) | Hela, Eca-109, A549, MCF-7 | 1.47 - 6.79 | nih.gov |

| Compound 5a (1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative) | Colon (KM12), CNS (SNB-75), Melanoma (MDA-MB-435) | 1.25 - 1.41 | mdpi.com |

| Compound 5d (1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative) | Renal (A498), Colon (COLO 205), Melanoma (SK-MEL-5) | 1.26 - 1.65 | mdpi.com |

| Compound 10a (Diarylurea with 1,3,4-triarylpyrazole scaffold) | Prostate (PC3) | 0.19 | researchgate.net |

Anticonvulsant Activity

The structural framework of phenylurea has also been leveraged to develop agents with anticonvulsant properties. A series of 1-phenyl-3/4-[4-(aryl/heteroaryl/alkyl-piperazine1-yl)-phenyl-urea derivatives were synthesized and evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.govresearchgate.net

Compound 30 (1-{4-[4-(4-chloro-phenyl)-piperazin-1-yl]-phenyl}-3-phenyl-urea) emerged as a particularly effective agent, showing marked activity in both tests. nih.govresearchgate.net A phase II quantification study determined its median effective dose (ED₅₀) to be 28.5 mg/kg against MES-induced seizures, indicating significant anticonvulsant potential. nih.govresearchgate.net Other research into thiadiazole derivatives bearing a phenylurea moiety also identified compounds with potent anticonvulsant effects in preclinical models. frontiersin.org

The table below presents the anticonvulsant activity of a notable phenylurea derivative.

| Compound Name | Seizure Model | ED₅₀ | Reference(s) |

| Compound 30 (1-{4-[4-(4-chloro-phenyl)-piperazin-1-yl]-phenyl}-3-phenyl-urea) | Maximal Electroshock (MES) | 28.5 mg/kg | nih.govresearchgate.net |

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in drug discovery for screening virtual libraries of compounds against a biological target, estimating the binding affinity, and proposing binding modes. For the phenylurea class of compounds, docking studies have been pivotal in identifying potential inhibitors for various enzymes and receptors. nih.govresearchgate.netnih.gov

While specific docking studies on 3-(3-Hydroxyphenyl)-1-phenylurea are not extensively documented in publicly available literature, research on closely related derivatives provides a framework for its potential interactions. Phenylurea derivatives have been investigated as inhibitors for a wide range of biological targets, including:

Kinases: Such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in angiogenesis. nih.gov

Metabolic Enzymes: Including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net

Bacterial Proteins: Such as penicillin-binding proteins (PBPs), which are key to bacterial cell wall synthesis. nih.govnih.gov

For instance, a study on phthalazine (B143731) derivatives incorporating a 1-(4-hydroxyphenyl)-3-phenylurea (B1335265) moiety demonstrated inhibitory activity against VEGFR-2, suggesting a potential role in cancer therapy. nih.gov Similarly, docking studies on other phenylureas have revealed their potential to bind to the active sites of various enzymes, predicting binding energies and interactions. nih.govresearchgate.net

Table 1: Examples of Molecular Docking Targets for Phenylurea Derivatives

| Target Protein | Therapeutic Area | Example Derivative Class | Reference |

|---|---|---|---|

| VEGFR-2 | Oncology | Phthalazine-phenylurea hybrids | nih.gov |

| Acetylcholinesterase (AChE) | Neurodegenerative Diseases | Cyanopyridine-phenylurea hybrids | nih.gov |

| Penicillin-Binding Protein 4 (PBP4) | Infectious Diseases | Phenyl-urea analogs | nih.gov |

Detailed Ligand-Protein Interaction Analysis, including Hydrogen Bonding and Hydrophobic Interactions

The predictive power of molecular docking lies in its ability to detail the non-covalent interactions between a ligand and its target protein. These interactions, which dictate the stability and specificity of binding, primarily include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. mdpi.com

In the context of phenylurea derivatives, analysis of docking results consistently highlights key interactions:

Hydrogen Bonding: The urea (B33335) motif (-NH-CO-NH-) is a potent hydrogen bond donor and acceptor. The two N-H groups can act as donors, while the carbonyl oxygen (C=O) acts as an acceptor. Furthermore, the hydroxyl (-OH) group on the hydroxyphenyl ring of this compound is also a key site for hydrogen bonding. Studies on related compounds show these groups forming critical hydrogen bonds with amino acid residues in the protein's active site, such as with Lys-508, Ala-558, and Asp-635 in FGFR3. researchgate.net

Hydrophobic Interactions: The two phenyl rings of the molecule provide significant hydrophobic surfaces that can engage in favorable interactions (e.g., pi-pi stacking, pi-alkyl) with nonpolar residues like alanine, valine, leucine, and isoleucine within the binding pocket.

The Carbonyl Group: The carbonyl group is often crucial for activity. In a study of a related chalcone, the carbonyl group was shown to form three favorable hydrogen bonds and one van der Waals bond with the target protein, indicating its significance in the binding interaction. nih.gov

These interactions collectively determine the binding affinity and orientation of the compound within the target's binding site. mdpi.comresearchgate.net

Characterization of Binding Site Topography and Hotspot Identification

Molecular docking simulations are essential for mapping the three-dimensional landscape of a protein's binding site. researchgate.net By analyzing the docked pose of a ligand, researchers can identify key topographical features, such as cavities, grooves, and pockets, that accommodate the molecule.

This analysis allows for the identification of "hotspots"—specific amino acid residues within the binding site that contribute most significantly to the binding energy. For phenylurea derivatives, docking studies have successfully identified such hotspots in various targets. For example, in the study of N,Nʹ-diarylurea derivatives, docking analysis revealed specific binding to the allosteric pocket of the Akt kinase. researchgate.net Understanding the topography and identifying these crucial interaction points are vital for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, providing crucial information about the conformational flexibility of the ligand and the stability of the ligand-protein complex. acs.orguantwerpen.be

For a docked complex, an MD simulation can:

Assess Stability: By running a simulation for a set duration (e.g., 100 nanoseconds), researchers can observe whether the ligand remains stably bound within the predicted binding pocket or if it dissociates. acs.orgresearchgate.net

Refine Binding Poses: The simulation allows the ligand and protein to adjust their conformations, often leading to a more accurate representation of the binding mode than the initial static dock.

Analyze Key Metrics: Metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to quantify the stability of the complex and the flexibility of different parts of the protein, respectively. mdpi.com A stable complex is typically characterized by low and converging RMSD values over the simulation time. mdpi.comresearchgate.net

In a study of VEGFR-2 inhibitors, MD simulations were performed to validate the docking results and confirm the stability of the ligand-target interaction. nih.gov Such simulations are critical for confirming that a computationally predicted inhibitor is likely to maintain its binding in a dynamic physiological environment.

Table 2: Role of Molecular Dynamics in Ligand Binding Studies

| MD Simulation Aspect | Purpose | Key Output/Metric | Reference |

|---|---|---|---|

| Conformational Sampling | To explore the flexibility of the ligand and protein. | Trajectory of atomic coordinates over time | uantwerpen.be |

| Binding Stability Assessment | To verify if the docked pose is stable over time. | Root Mean Square Deviation (RMSD) | mdpi.comacs.org |

| Interaction Persistence | To analyze the duration of specific interactions (e.g., H-bonds). | Interaction timelines, occupancy plots | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govresearchgate.net For this compound, DFT calculations can provide deep insights into its intrinsic properties. Although studies on the exact molecule are scarce, research on very similar structures, like 3-tert-butyl-1-(3-hydroxyphenyl)urea, demonstrates the utility of DFT. researchgate.net

DFT calculations can determine:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms. researchgate.net

Vibrational Frequencies: Which can be compared with experimental IR and Raman spectra for structural validation. nih.gov

Electronic Properties: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. bohrium.com

Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich (electrophilic attack) and electron-poor (nucleophilic attack) regions of the molecule. nih.govbohrium.com

These calculations help in understanding the molecule's stability, reactivity, and the nature of its chemical bonds. nih.gov

Quantum Mechanical Parameterization of Partial Charges

The accuracy of classical simulations like molecular dynamics depends heavily on the quality of the force field used, which includes a set of parameters describing the potential energy of the system. A critical component of this is the assignment of partial atomic charges. DFT calculations are often employed to derive accurate partial charges that reflect the electron distribution within the molecule. researchgate.net These quantum mechanically derived charges provide a more physically realistic model for electrostatic interactions in subsequent MD simulations compared to generic or empirically derived charges.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties and Drug-Likeness

Before a compound can be considered a drug candidate, it must exhibit favorable ADME properties. In silico methods are widely used in the early stages of drug discovery to predict these properties and filter out compounds that are likely to fail later in development. researchgate.netbiorxiv.org

For this compound, various ADME parameters and drug-likeness metrics can be computationally predicted.

Drug-Likeness: This is often assessed using rules like Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. researchgate.net Phenylurea derivatives are frequently analyzed for their compliance with these rules. researchgate.net

Metabolism Prediction: Computational tools can predict the likely sites of metabolic modification. For phenylurea compounds, common metabolic pathways include p-hydroxylation and amide hydrolysis. banglajol.info

ADME Parameters: Various models can predict properties like aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for inhibition of cytochrome P450 enzymes. mdpi.com

Table 3: Predicted Physicochemical and ADME Properties for this compound

| Property | Predicted Value | Significance | Reference |

|---|---|---|---|

| Molecular Formula | C13H12N2O2 | Basic Identity | ontosight.ai |

| Molecular Weight | 228.25 g/mol | Drug-Likeness (Lipinski's Rule: <500) | ontosight.ai |

| XlogP (predicted) | 2.6 - 2.8 | Lipophilicity (Lipinski's Rule: ≤5) | fluorochem.co.ukuni.lu |

| Hydrogen Bond Donors | 3 | Drug-Likeness (Lipinski's Rule: ≤5) | fluorochem.co.uk |

These computational predictions suggest that this compound has a promising profile for further investigation as a bioactive molecule.

Computational Approaches in Molecular Imprinting and Sensing Applications

Computational and theoretical investigations serve as powerful tools for the rational design and development of molecularly imprinted polymers (MIPs) and sensors targeting this compound. These in silico methods provide fundamental insights into the molecular recognition mechanisms, allowing for the strategic selection of components and optimization of experimental conditions prior to laboratory synthesis. This approach significantly reduces the time and cost associated with traditional trial-and-error methods. semanticscholar.orguniga.ac.id

The primary goal of these computational studies is to model and evaluate the non-covalent interactions, primarily hydrogen bonds, that form between the template molecule, this compound, and various functional monomers during the pre-polymerization stage. nih.gov The stability of this template-monomer complex is crucial for the formation of selective recognition sites within the polymer matrix.

Density Functional Theory (DFT) is the most prevalent quantum mechanical method employed for these investigations, often utilizing the B3LYP hybrid functional with basis sets such as 6-31G(d,p). uniga.ac.idresearchgate.netresearchgate.net These calculations are used to optimize the geometry of the template-monomer complex and, most importantly, to determine the binding energy (ΔE). A more negative binding energy indicates a more stable complex and a more favorable interaction, suggesting a better functional monomer for the imprinting process. semanticscholar.orgresearchgate.net

By calculating and comparing the binding energies for complexes of this compound with a range of potential functional monomers, researchers can identify the most suitable candidate. Furthermore, these simulations can determine the optimal stoichiometric ratio of template to monomer that results in the most stable configuration. semanticscholar.orgresearchgate.net

Table 1: Theoretical Binding Energies for this compound with Different Functional Monomers This table is illustrative, based on common findings in MIP computational studies.

Computational models also assist in selecting the optimal porogenic solvent. The solvent plays a critical role, as it can compete for hydrogen bonding sites on both the template and the monomer, potentially destabilizing the pre-polymerization complex. The Polarizable Continuum Model (PCM) can be applied to simulate the solvent environment and calculate the binding energies in different porogens. researchgate.net The ideal porogen is one that solubilizes the components but has minimal interaction with the template-monomer complex, thus preserving the specific interactions required for successful imprinting.

For sensing applications, theoretical calculations can elucidate the mechanism of signal transduction. Methods like Time-Dependent DFT (TD-DFT) can be used to investigate changes in the photophysical properties of this compound or a reporter molecule upon binding to a target analyte. nih.gov These calculations can predict shifts in absorption and emission spectra and analyze the frontier molecular orbitals (HOMO and LUMO) to understand processes such as Photoinduced Electron Transfer (PET) or Excited-State Intramolecular Proton Transfer (ESIPT) that may be responsible for a fluorescence response. researchgate.netnih.gov

Finally, public databases provide computationally predicted properties for this compound that are useful in theoretical modeling.

Table 2: Computationally Predicted Properties of this compound

Data sourced from PubChemLite. uni.lu

Table 3: Chemical Compounds Mentioned in this Article

Metabolism, Biotransformation, and Environmental Fate

Identification of Metabolic Pathways and Metabolite Structures

The metabolism of phenylurea compounds in biological systems typically proceeds through two main phases. Phase I reactions introduce or expose functional groups, such as hydroxyl groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.

Hydroxylation of the aromatic rings is a primary metabolic pathway for phenylurea compounds. This reaction is often catalyzed by cytochrome P450 monooxygenases (CYPs) in a variety of organisms, including mammals, plants, and fungi. usda.govcore.ac.uk

For instance, the plant growth regulator forchlorfenuron (B1673536), which shares the 1-phenylurea (B166635) core structure, undergoes significant metabolism via hydroxylation. Studies on its biotransformation in kiwifruits have identified both 3-hydroxyphenyl-forchlorfenuron and 4-hydroxyphenyl-forchlorfenuron as major metabolites. nih.govresearchgate.net This indicates that the phenyl ring is susceptible to enzymatic attack at both the meta and para positions. Similarly, in rats and mice, the metabolism of forchlorfenuron primarily involves para-hydroxylation of the phenyl group. mdpi.com

In the context of phenylurea herbicides, fungal metabolism has been shown to introduce hydroxyl groups. The soil fungus Mortierella sp. can hydroxylate herbicides like isoproturon (B30282) and chlorotoluron (B1668836). nih.gov Several fungal species isolated from agricultural soil are capable of hydroxylating the isopropyl group attached to the phenyl ring of isoproturon. nih.gov A soybean cytochrome P450 enzyme, CYP71A10, has been identified as a ring-methyl hydroxylase for the herbicide chlortoluron. usda.govnih.gov Theoretical studies using Density Functional Theory calculations support that hydroxyl radical addition to the phenyl ring of phenylurea herbicides is an energetically favorable process, with a preference for ortho- and para-positions. researchgate.netiaea.org

Given these precedents, it is highly probable that 3-(3-Hydroxyphenyl)-1-phenylurea undergoes further hydroxylation on either of its phenyl rings as a key step in its metabolic breakdown.

Following Phase I hydroxylation, the resulting metabolites of phenylurea compounds often undergo Phase II conjugation reactions. These processes link the metabolites to hydrophilic molecules like glucuronic acid, sulfate (B86663), or glucose, which detoxifies the compound and aids in its elimination. usda.gov

In mammals, hydroxylated metabolites of forchlorfenuron are rapidly conjugated with sulfate or glucuronic acid. mdpi.com In plants, detoxification of herbicides frequently involves conjugation to glucose, a reaction catalyzed by glycosyl transferases (GTs). usda.gov For example, a metabolite of forchlorfenuron, forchlorfenuron-4-O-β-D-glucoside, has been identified in kiwifruits. nih.govresearchgate.net Glutathione (B108866) conjugation, catalyzed by glutathione S-transferases (GSTs), is another well-documented biotransformation pathway for herbicides in various organisms. core.ac.uk While direct evidence for this compound is limited, the metabolic fate of structurally similar compounds strongly suggests that its hydroxylated derivatives would be substrates for glucuronidation, sulfation, or glycosylation.

Table 1: Examples of Metabolic Reactions in Phenylurea Compounds

| Parent Compound | Metabolic Reaction | Resulting Metabolite(s) | Organism/System | Source |

|---|---|---|---|---|

| Forchlorfenuron | Hydroxylation | 3-hydroxyphenyl-forchlorfenuron, 4-hydroxyphenyl-forchlorfenuron | Kiwifruit | nih.govresearchgate.net |

| Forchlorfenuron | Hydroxylation & Conjugation | Sulfate and Glucuronide conjugates of 4-hydroxyphenyl-forchlorfenuron | Rats, Mice | mdpi.com |

| Isoproturon | Hydroxylation | Hydroxylated isoproturon metabolites | Fungi (Mortierella sp.) | nih.govnih.gov |

| Chlortoluron | Ring-methyl Hydroxylation | Hydroxylated chlortoluron | Soybean (CYP71A10 enzyme) | usda.govnih.gov |

| Forchlorfenuron | Glycosylation (Conjugation) | Forchlorfenuron-4-O-β-D-glucoside | Kiwifruit | nih.govresearchgate.net |

Biotransformation by Microbial Systems, e.g., Fungal-Mediated Processes

Microorganisms in soil and water play a predominant role in the degradation of phenylurea herbicides. nih.govoup.com Both bacteria and fungi have been identified as capable of transforming these compounds, often utilizing them as a source of carbon and nitrogen.

Fungal-mediated biotransformation is a significant pathway for phenylurea degradation. The soil fungus Mortierella sp., for example, can degrade herbicides such as diuron (B1670789), linuron, isoproturon, and chlorotoluron through successive N-dealkylation and hydroxylation. nih.gov Studies have shown that fungal pathways can differ from bacterial ones, sometimes yielding novel metabolites. nih.gov Fungi including Aspergillus niger, Beauveria bassiana, and Cunninghamella elegans have demonstrated the ability to transform diuron and its primary degradation products. oup.com For instance, C. elegans was able to transform over half of an initial amount of a hydroxylated diuron photoproduct within a day. oup.com

Bacterial degradation is also well-documented. Several bacterial strains have been isolated that can partially or completely degrade phenylureas. oup.com For example, Arthrobacter globiformis strain D47 degrades a range of phenylurea herbicides by hydrolyzing the urea (B33335) carbonyl group, a different initial step compared to the more common N-demethylation pathway. asm.org The degradation of diuron often proceeds via N-demethylation to form metabolites like DCPMU and DCPU, followed by hydrolysis to 3,4-dichloroaniline (B118046) (DCA). frontiersin.org

The persistence of phenylurea compounds in the environment is thus heavily dependent on the presence and activity of competent microbial populations. While the degradation of the phenyl ring itself can be slow, microbial activity is the main driver of the initial transformation steps. nih.govoup.com

Environmental Degradation Studies

Beyond biological metabolism, phenylurea compounds are subject to abiotic degradation processes in the environment, with photocatalysis being a key mechanism.

Photocatalytic degradation, particularly using semiconductor materials like titanium dioxide (TiO₂), is an effective method for breaking down phenylurea herbicides in aqueous solutions. scilit.comresearchgate.net This process is typically initiated by UV or solar irradiation, which excites the photocatalyst, generating electron-hole pairs. nih.gov These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH). nih.gov

These hydroxyl radicals are powerful, non-selective oxidizing agents that attack the phenylurea molecule. researchgate.netiaea.org The degradation can proceed through several pathways, including hydroxylation of the aromatic ring, oxidation of the side chain, and cleavage of the N-C bond. researchgate.netnih.gov For the herbicide diuron, photocatalytic degradation has been shown to involve reductive dechlorination in anaerobic sediments. tandfonline.com

The kinetics of photocatalytic degradation are influenced by several factors, including the pH of the solution, the concentration of the photocatalyst and the pollutant, and the intensity of the light source. mdpi.com For example, the nitrate-induced photodegradation of phenylureas under natural sunlight is dependent on the concentrations of both the herbicide and the nitrate, which acts as a source of hydroxyl radicals. researchgate.net

The degradation of phenylurea herbicides, whether through biotic or abiotic pathways, leads to the formation of various transformation products (TPs). Identifying these TPs is crucial, as they can sometimes be as or more persistent and toxic than the parent compound. oup.comresearchgate.net

In the microbial degradation of diuron, the main metabolites are the mono- and di-demethylated derivatives and 3,4-dichloroaniline. oup.comfrontiersin.org Fungal degradation of isoproturon and chlorotoluron results in N-demethylated and hydroxylated metabolites. nih.gov

Photodegradation also yields a range of products. The photolysis of diuron in water can produce different hydroxylated isomers depending on the wavelength of the light. psu.edu Under UVC irradiation, phenylureas can undergo a photo-Fries rearrangement. researchgate.net The photocatalytic degradation of diuron using TiO₂ mainly results in oxidation of the methyl group on the side chain, hydroxylation of the aromatic ring, and dechlorination. scilit.comresearchgate.net The specific products formed can even differ depending on the polymorphic form of the TiO₂ used as the catalyst. researchgate.net

Table 2: Examples of Environmental Transformation Products from Phenylurea Herbicides

| Parent Compound | Degradation Process | Identified Transformation Product(s) | Source |

|---|---|---|---|

| Diuron | Microbial Degradation (Aerobic) | DCPMU, DCPU, 3,4-dichloroaniline (DCA) | frontiersin.orgpsu.edu |

| Diuron | Microbial Degradation (Fungal) | Monodemethylated and didemethylated derivatives | oup.com |

| Isoproturon | Microbial Degradation (Fungal) | N-demethylated and hydroxylated metabolites | nih.gov |

| Diuron | Photolysis (Aqueous) | 3-(4-chloro-3-hydroxyphenyl)-1,1-dimethylurea, 3-(3-chloro-4-hydroxyphenyl)-1,1-dimethylurea | psu.edu |

| Diuron | Photocatalysis (TiO₂) | Oxidized, hydroxylated, and dechlorinated products | scilit.comresearchgate.net |

| Diuron | Anaerobic Biodegradation (Sediment) | 3-(3-chlorophenyl)-1,1-dimethylurea (CPDU) | tandfonline.com |

Advanced Research Directions and Future Perspectives for 3 3 Hydroxyphenyl 1 Phenylurea

The landscape of medicinal chemistry and drug discovery is in a constant state of evolution, driven by technological advancements and a deeper understanding of molecular biology. For phenylurea compounds, including 3-(3-Hydroxyphenyl)-1-phenylurea, the future of research is poised to leverage these innovations to unlock their full therapeutic potential. The following sections outline the key advanced research directions that are shaping the future of this important class of molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。